N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm and a free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media.
Scientific Research Applications
Synthesis and Modification of Peptides
Research into the synthesis of N-methylated cyclic peptides highlights the role of N-methylation in modulating the physicochemical properties of peptides. This technique, involving the introduction of methyl groups into peptidic amide bonds, enhances pharmacokinetic properties like metabolic stability and membrane permeability. The synthesis of N-methylated cyclic peptides has been detailed, providing insights into their potential applications in drug development and peptide-based medicinal chemistry (Chatterjee, Laufer, & Kessler, 2012).
Development of N-Methylated and N-Alkylated Amines
Research on the synthesis of N-methyl- and N-alkylamines, key components in various life-science molecules, has shown the significance of N-methylation in influencing biological activities. The use of nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the synthesis of N-methylated amines is a notable development, suggesting potential applications in pharmaceuticals and biotechnology (Senthamarai et al., 2018).
Pharmacokinetic Improvement of Biologically Active Peptides
Studies on N-methylated α-amino acids and peptides have shown that N-methylation can improve the pharmacokinetic properties of these compounds. This process results in analogues with specific biological activities, such as enzyme inhibitors and receptor antagonists. N-methylated peptides also demonstrate enhanced stability against proteases, improved lipophilicity, and better bioavailability for pharmacological applications (Di Gioia et al., 2016).
Self-Assembly and Solution Properties of Polymers
The self-assembly of poly(ethylene glycol) (PEG) and poly(2-methyl-2-oxazoline) (PMOx) in the presence of poly(amino acid) end-caps has been investigated. This research provides insight into the solution properties of self-assembled nanostructures formed by these polymers, which could have implications for their use in biocompatible and biodegradable applications, such as drug delivery systems (Obeid & Scholz, 2011).
Methylation of DNA and RNA in Biological Systems
Studies have explored the methylation of DNA and RNA in various biological systems, emphasizing the role of N-methylation in genetic and epigenetic regulation. This includes the synthesis and functionalization of N-methylated DNA and RNA, potentially impacting gene expression and regulation in both health and disease contexts (Lawley & Thatcher, 1970; Liu et al., 2013).
properties
Molecular Formula |
C49H73ClN2O13 |
---|---|
Molecular Weight |
933.57 |
IUPAC Name |
3-[2-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethylindol-5-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C49H72N2O13.ClH/c1-48(2)41-37-39(63-35-33-61-31-29-58-24-23-56-20-19-54-7)13-15-43(41)50(5)45(48)11-9-8-10-12-46-49(3,4)42-38-40(14-16-44(42)51(46)6)64-36-34-62-32-30-60-28-27-59-26-25-57-22-21-55-18-17-47(52)53;/h8-16,37-38H,17-36H2,1-7H3;1H |
InChI Key |
IVWOCBLGGSXMPC-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCCOCCC(=O)O)(C)C)C)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.